NSC 33994 - 82058-16-0

NSC 33994

Catalog Number: EVT-278001
CAS Number: 82058-16-0
Molecular Formula: C28H42N2O2
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC-33994 is a selective inhibitor of JAK2.
Source and Classification

NSC 33994 is sourced from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide detailed information regarding its properties and applications. It falls under the category of small molecule inhibitors and is primarily utilized in research settings to explore its effects on JAK2-mediated pathways.

Synthesis Analysis

Methods

The synthesis of NSC 33994 involves several chemical reactions that typically require specific reagents and conditions. The synthesis pathway generally starts from readily available starting materials, which undergo a series of transformations including condensation reactions and cyclization processes.

Technical Details

The synthetic route often involves the following steps:

  1. Formation of Indole Derivative: The initial step may include the synthesis of an indole derivative through cyclization reactions involving appropriate precursors.
  2. Aromatic Substitution: The introduction of the 4-methylphenyl group can be achieved through electrophilic aromatic substitution.
  3. Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain NSC 33994 in high purity.
Molecular Structure Analysis

Structure

The molecular formula of NSC 33994 is C28H42N2O2C_{28}H_{42}N_{2}O_{2}, with a molecular weight of approximately 438.65 g/mol. The compound features a complex structure that includes an indole ring system, which is crucial for its biological activity.

Data

The structural representation can be visualized using molecular modeling software, which helps in understanding the spatial arrangement of atoms within the molecule. The three-dimensional conformation plays a significant role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions

NSC 33994 undergoes specific chemical reactions that are essential for its functionality as a JAK2 inhibitor. These reactions include:

  • Binding Interactions: The compound interacts with the ATP-binding site of JAK2, inhibiting its kinase activity.
  • Metabolic Stability: Understanding how NSC 33994 is metabolized in biological systems is crucial for determining its efficacy and safety profile.

Technical Details

The kinetic parameters of these interactions can be studied using various biochemical assays to determine the inhibition constants and efficacy of NSC 33994 against JAK2.

Mechanism of Action

Process

NSC 33994 exerts its pharmacological effects by selectively inhibiting JAK2, which is involved in signaling pathways for various cytokines and growth factors. By blocking JAK2 activity, NSC 33994 disrupts downstream signaling cascades that lead to cell proliferation and survival.

Data

Research indicates that NSC 33994 reduces levels of phosphorylated JAK2 (pJAK2) in a dose- and time-dependent manner, demonstrating its potential as a therapeutic agent in conditions characterized by aberrant JAK2 activation.

Physical and Chemical Properties Analysis

Physical Properties

NSC 33994 typically appears as a solid at room temperature with specific melting points that can vary based on purity levels. Its solubility profile is crucial for formulation into drug delivery systems.

Chemical Properties

The stability of NSC 33994 under various pH conditions and temperatures should be evaluated to ensure effective storage and handling. Additionally, its reactivity with other compounds is important for understanding potential side reactions during synthesis or application.

Applications

Scientific Uses

NSC 33994 has significant applications in scientific research, particularly in studies focused on:

  • Cancer Research: Investigating its role in inhibiting tumor growth related to JAK2 mutations.
  • Inflammatory Diseases: Exploring therapeutic benefits in conditions like rheumatoid arthritis where JAK2 signaling plays a key role.
  • Drug Development: Serving as a lead compound for developing more potent and selective inhibitors targeting JAK2 pathways.
Introduction to NSC 33994: Discovery and Academic Significance

Historical Context and Initial Identification in Kinase Inhibitor Libraries

NSC 33994 (also designated as G6) emerged from systematic screening of the National Cancer Institute’s (NCI) compound libraries, designed to identify molecules with kinase-inhibitory properties. Its initial characterization revealed potent inhibition of Janus kinase 2 (JAK2), with an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 60 nM against both wild-type JAK2 and its oncogenic mutant JAK2-V617F [1] [6] [10]. This mutation drives constitutive kinase activation in myeloproliferative neoplasms, positioning NSC 33994 as a critical tool compound for probing JAK2-dependent pathologies. Unlike earlier pan-JAK inhibitors like AG490, NSC 33994 demonstrated remarkable selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and unrelated kinases [6] [10], making it uniquely valuable for dissecting specific JAK2 contributions to cellular signaling. Its chemical structure—a bis-phenol derivative with diethylamino methyl substituents (C₂₈H₄₂N₂O₂; MW 438.65)—was optimized for cell permeability, facilitating in vitro mechanistic studies [1] [10].

Table 1: Key Chemical and Biochemical Properties of NSC 33994

PropertyValueMethodSource
Chemical FormulaC₂₈H₄₂N₂O₂- [1] [10]
Molecular Weight438.65 g/mol- [1]
CAS Number82058-16-0- [10]
JAK2 IC₅₀60 nMKinase assay [1] [6]
Selectivity>100-fold vs. JAK1/JAK3/TYK2Kinase panel [6]
Solubility≥25 mg/mL in DMSO; ≥4 mg/mL in EtOHSolubility test [8] [10]

Role in Advancing JAK-STAT Signaling Pathway Research

NSC 33994 became instrumental in elucidating non-canonical roles of JAK-STAT signaling beyond transcriptional regulation. Studies using this inhibitor revealed that JAK2-STAT3 axis activation occurs within minutes at neuronal synapses following NMDA receptor stimulation, independent of nuclear translocation. Pharmacological blockade with NSC 33994 abolished long-term depression (LTD) in hippocampal neurons, establishing a direct link between JAK2 activity and synaptic plasticity [5] [6]. In oncology, NSC 33994 suppressed phospho-JAK2 (pY1007/1008) in glioblastoma (T98G) cells in dose- (0–25 μM) and time- (0–48 h) dependent manners, reducing tumorigenicity in vivo [3]. This provided early evidence that JAK2 hyperactivation drives malignancy independently of cytokine receptors. Furthermore, NSC 33994 helped uncover JAK2’s role in fibrotic diseases: In idiopathic pulmonary fibrosis (IPF), it inhibited TGF-β1–induced JAK2 phosphorylation in alveolar epithelial cells and fibroblasts, attenuating epithelial-mesenchymal transition (EMT) and collagen deposition [7]. Crucially, combining NSC 33994 with STAT3 inhibitors (e.g., JSI-124) synergistically suppressed fibrotic markers, revealing pathway crosstalk [7].

Table 2: Research Applications of NSC 33994 in Disease Models

Disease ContextKey Findings Using NSC 33994SignificanceSource
Myeloproliferative NeoplasmsInhibited JAK2-V617F autophosphorylation (IC₅₀ 60 nM)Validated mutant JAK2 as therapeutic target [6] [10]
GlioblastomaReduced p-JAK2, suppressed tumor growth in xenograftsEstablished JAK2 as driver of gliomagenesis [3]
Synaptic PlasticityAbolished NMDA-induced LTD in hippocampusRevealed non-nuclear JAK2-STAT3 synaptic role [5]
Idiopathic Pulmonary FibrosisBlocked TGF-β1–induced fibroblast activation and EMTDemonstrated JAK2 as core fibrotic mediator [7]

Position Within Drug Repurposing and Mechanistic Interrogation Initiatives

NSC 33994 exemplifies the strategic shift toward leveraging selective tool compounds for drug repurposing. Initiatives like the EU-funded REMEDi4ALL consortium have cataloged computational resources (e.g., phenotype- and target-based screening platforms) to identify new indications for known molecules [4]. Within this framework, NSC 33994’s well-defined mechanism—potent JAK2 inhibition—enables rapid in silico repurposing predictions. For example, its inclusion in kinase inhibitor libraries facilitated virtual screening for diseases with JAK2/STAT3 pathway dysregulation, such as rare cancers or inflammatory disorders [4] [9]. The compound’s use extends beyond oncology: In pancreatic cancer and multiple sulfatase deficiency (MSD), REMEDi4ALL case studies applied NSC 33994 to validate JAK2 as a shared node in disease-relevant networks [4]. Furthermore, its ability to "phenocopy" genetic JAK2 knockdown (e.g., via siRNA) without compensatory kinase activation makes it ideal for mechanistic deconvolution in complex biological systems [7]. This positions NSC 33994 at the intersection of target validation and repurposing—a reference inhibitor for accelerating therapeutic discovery.

Properties

CAS Number

82058-16-0

Product Name

NSC 33994

IUPAC Name

2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol

Molecular Formula

C28H42N2O2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+

InChI Key

QFNJFVBKASKGEU-OCEACIFDSA-N

SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC

Solubility

Soluble in DMSO

Synonyms

NSC-33994; NSC 33994; NSC33994;

Canonical SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC

Isomeric SMILES

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.